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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core

scientific findings related to the human cathelicidin antimicrobial peptide, LL-37. As the sole

cathelicidin in humans, LL-37 is a critical component of the innate immune system,

demonstrating a broad spectrum of antimicrobial and immunomodulatory activities. This

document details the initial identification of its precursor, hCAP-18, and the subsequent

isolation and characterization of the mature LL-37 peptide. Key experimental protocols for its

synthesis, expression, and functional analysis are outlined. Quantitative data on its

antimicrobial efficacy and cytotoxicity are presented in structured tables for comparative

analysis. Furthermore, the intricate signaling pathways through which LL-37 exerts its

multifaceted effects are visually represented using detailed diagrams. This guide is intended to

serve as a valuable resource for researchers and professionals in the fields of immunology,

microbiology, and drug development, offering a consolidated repository of foundational

knowledge on this pivotal host defense peptide.

Introduction
The innate immune system constitutes the first line of defense against invading pathogens. A

key component of this system is a diverse arsenal of antimicrobial peptides (AMPs), which

provide a rapid and effective response to microbial threats. Among these, the cathelicidin family

of AMPs is of particular interest due to its broad-spectrum antimicrobial activity and its
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multifaceted roles in modulating the immune response. In humans, a single cathelicidin gene,

CAMP, encodes the protein human Cationic Antimicrobial Protein 18 (hCAP-18). This precursor

protein is proteolytically processed to release the mature, biologically active 37-amino acid

peptide, LL-37.

This whitepaper traces the historical journey of the discovery of LL-37, from the initial cloning of

its precursor to the characterization of the mature peptide. It delves into the key experimental

findings that have elucidated its structure, function, and mechanisms of action. Detailed

methodologies for seminal experiments are provided to facilitate reproducibility and further

investigation. Quantitative data on its biological activities are systematically presented, and its

complex signaling pathways are illustrated to provide a clear understanding of its role in health

and disease.

The Journey of Discovery: A Historical Timeline
The discovery of LL-37 was a culmination of research efforts in the mid-1990s aimed at

identifying novel human antimicrobial peptides.

1995: The Precursor's Debut - FALL-39. The story of LL-37 begins with the identification of

its precursor. Two independent research groups, while searching for human homologues of

other mammalian cathelicidins, cloned a cDNA from human bone marrow that encoded a

putative 39-amino acid antimicrobial peptide. This predicted peptide was named FALL-39,

based on the first four amino acids of its sequence (Phenylalanine, Alanine, Leucine,

Leucine) and its length. The full-length precursor protein was identified as hCAP-18.

1996: Isolation of the Mature Peptide - LL-37. The following year, the mature, naturally

occurring form of the peptide was isolated from human neutrophils. Structural analysis

revealed that the peptide was two amino acids shorter at the N-terminus than the predicted

FALL-39, starting with two Leucine residues. Consequently, it was renamed LL-37, reflecting

its N-terminal amino acids and its 37-residue length.

The Processing Enzyme: Proteinase 3. A critical step in the activation of LL-37 is the

proteolytic cleavage of the hCAP-18 precursor. This processing was found to be mediated by

the serine protease, proteinase 3, which is co-localized with hCAP-18 in the azurophilic

granules of neutrophils.
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Quantitative Analysis of LL-37's Biological Activities
LL-37 exhibits a potent and broad spectrum of antimicrobial activity against bacteria, fungi, and

viruses. Concurrently, its interaction with host cells can lead to cytotoxic effects at higher

concentrations. This section presents a summary of quantitative data on these activities.

Antimicrobial Activity
The antimicrobial efficacy of LL-37 is typically quantified by determining its Minimum Inhibitory

Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a

microorganism.

Microorganism Strain MIC (µg/mL) MIC (µM) Reference

Escherichia coli ATCC 25922 4 - 16 0.9 - 3.6

Pseudomonas

aeruginosa
ATCC 27853 8 - 32 1.8 - 7.1

Staphylococcus

aureus
ATCC 29213 4 - 16 0.9 - 3.6

Staphylococcus

epidermidis
ATCC 12228 4 0.9

Candida albicans ATCC 90028 16 - 64 3.6 - 14.2

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 against various microbial strains.

The data illustrates the broad-spectrum antimicrobial activity of LL-37.

Cytotoxic Activity
While crucial for host defense, LL-37 can also exhibit cytotoxicity towards mammalian cells, a

factor that is critical for its therapeutic potential. The half-maximal inhibitory concentration

(IC50) is a common measure of this activity.
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Cell Line Cell Type IC50 (µM) Assay Reference

HaCaT
Human

Keratinocytes
> 100 MTT

HFF
Human Foreskin

Fibroblasts
~50 MTT

A549
Human Lung

Carcinoma
> 111 MTT

MA-104
Monkey Kidney

Epithelial
> 50 µg/mL MTT/Neutral Red

Table 2: Cytotoxicity of LL-37 on various mammalian cell lines. The data indicates a generally

lower toxicity towards host cells compared to its antimicrobial potency.

Key Experimental Protocols
This section provides an overview of the fundamental methodologies employed in the study of

LL-37.

Solid-Phase Peptide Synthesis of LL-37
Chemical synthesis is a common method for obtaining pure LL-37 for research purposes.

Resin and Amino Acid Preparation: Rink Amide resin is typically used as the solid support.

Fmoc-protected amino acids are used for the synthesis.

Chain Assembly: The peptide chain is assembled on the resin in a stepwise manner, from

the C-terminus to the N-terminus, using a peptide synthesizer.

Deprotection and Coupling: In each cycle, the Fmoc protecting group is removed from the N-

terminal amino acid, followed by the coupling of the next Fmoc-protected amino acid.

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from

the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g.,

trifluoroacetic acid, water, and triisopropylsilane).
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Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: The identity and purity of the synthesized peptide are confirmed by mass

spectrometry and analytical RP-HPLC.

Recombinant Expression and Purification of hCAP-18
For studies involving the precursor protein, recombinant expression is the method of choice.

Cloning: The cDNA encoding hCAP-18 is cloned into an appropriate expression vector, such

as pET, for expression in E. coli.

Transformation: The expression vector is transformed into a suitable E. coli expression strain

(e.g., BL21(DE3)).

Expression: Protein expression is induced, typically by the addition of isopropyl β-D-1-

thiogalactopyranoside (IPTG).

Cell Lysis and Solubilization: The bacterial cells are harvested and lysed. hCAP-18 often

forms inclusion bodies, which are then solubilized using denaturing agents like urea or

guanidine hydrochloride.

Refolding: The solubilized protein is refolded into its native conformation by gradually

removing the denaturant, often through dialysis.

Purification: The refolded hCAP-18 is purified using chromatographic techniques such as

ion-exchange and size-exclusion chromatography.

In Vitro Cleavage of hCAP-18 by Proteinase 3
This assay is used to study the processing of the precursor protein.

Reaction Setup: Purified recombinant hCAP-18 is incubated with human neutrophil

proteinase 3 in a suitable buffer (e.g., Tris-HCl with NaCl).

Incubation: The reaction mixture is incubated at 37°C for a defined period.
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Analysis: The cleavage products are analyzed by SDS-PAGE or RP-HPLC to detect the

generation of LL-37.

Confirmation: The identity of the cleaved peptide can be confirmed by N-terminal sequencing

or mass spectrometry.

Chemotaxis Assay
The ability of LL-37 to attract immune cells is a key aspect of its immunomodulatory function.

Cell Preparation: Human neutrophils or monocytes are isolated from peripheral blood.

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two

compartments separated by a microporous membrane.

Loading: The lower compartment is filled with a solution containing LL-37 at various

concentrations, and the isolated cells are placed in the upper compartment.

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to

allow cell migration.

Quantification: The number of cells that have migrated through the membrane to the lower

compartment is quantified by microscopy or flow cytometry.

Signaling Pathways of LL-37
LL-37 exerts its diverse immunomodulatory effects by interacting with several cell surface

receptors and modulating various intracellular signaling pathways.

Formyl Peptide Receptor Like-1 (FPRL1/FPR2) Signaling
LL-37 is a known ligand for FPRL1, a G protein-coupled receptor expressed on various

immune cells, including neutrophils, monocytes, and T cells.
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Caption: LL-37 binding to FPRL1 initiates a signaling cascade leading to chemotaxis and

cytokine release.

P2X7 Receptor Signaling
LL-37 can also modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved

in inflammation and cell death.
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Caption: LL-37 modulates P2X7 receptor activity, influencing ion flux and inflammasome

activation.

Modulation of Toll-Like Receptor (TLR) Signaling
LL-37 exhibits a dual role in modulating TLR signaling. It can inhibit TLR4 signaling by binding

to its ligand, lipopolysaccharide (LPS), thereby preventing septic shock. Conversely, it can

enhance signaling through TLR3, TLR7/8, and TLR9 by complexing with their respective

nucleic acid ligands and facilitating their delivery to endosomal compartments.
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Caption: LL-37 differentially modulates TLR signaling, inhibiting TLR4 while enhancing

endosomal TLRs.

Conclusion
The discovery of LL-37 marked a significant milestone in our understanding of human innate

immunity. From its initial prediction as FALL-39 to its definitive characterization as LL-37,

research has unveiled a molecule with a remarkable repertoire of biological activities. Its potent

antimicrobial properties, coupled with its complex immunomodulatory functions, position LL-37
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as a central player in host defense. The signaling pathways it engages, including those

mediated by FPRL1 and P2X7, and its intricate modulation of TLR responses, highlight the

sophistication of the innate immune system.

This technical guide has provided a consolidated overview of the discovery, history, and key

experimental data and protocols related to LL-37. The quantitative data on its antimicrobial and

cytotoxic activities offer a basis for therapeutic development, while the detailed signaling

pathways provide a roadmap for understanding its mechanism of action. As research continues

to unravel the full extent of LL-37's roles in health and disease, this foundational knowledge will

be invaluable for the development of novel therapeutics for infectious and inflammatory

diseases.

To cite this document: BenchChem. [The Discovery and History of Human Cathelicidin LL-
37: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580942#the-discovery-and-history-of-human-
cathelicidin-ll-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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